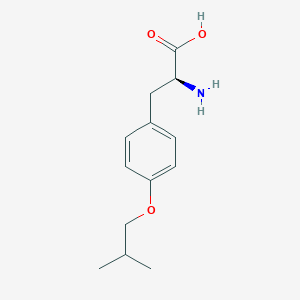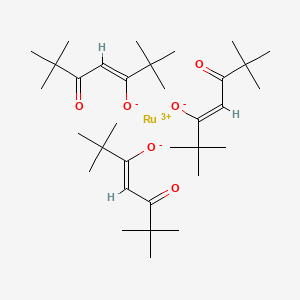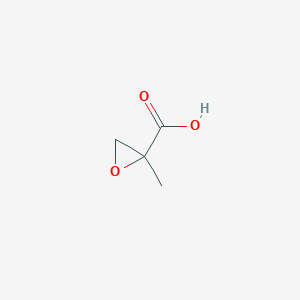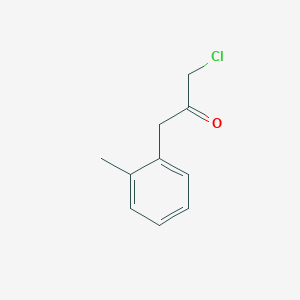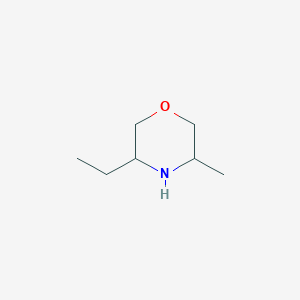
(3-Isopropyl-1-adamantyl)amine hydrochloride
Overview
Description
“(3-Isopropyl-1-adamantyl)amine hydrochloride” is an organic compound . It is a derivative of adamantane, a tricyclic cage compound of C10H16 formula . Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .
Synthesis Analysis
The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . Introduction of adamantane moieties on diamondoids such as adamantane, 2-azaadamantane, or diamantane by amide formation and reduction to the corresponding amine was performed in a straightforward and easy way by amidation under Schotten–Baumann conditions and reduction with BH3·THF .Molecular Structure Analysis
The molecule contains a total of 39 bonds . There are 16 non-H bonds, 1 rotatable bond, 4 six-membered rings, 3 eight-membered rings, and 1 primary amine (aliphatic) .Chemical Reactions Analysis
Adamantane derivatives have unique stability and reactivity when compared to simple hydrocarbon derivatives. Radical-based functionalization reactions directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups (alkenes, alkynes, arenes, carbonyl groups, etc.) .Scientific Research Applications
Synthesis and Derivative Formation
Synthesis of β-Aminoketones : (3-Isopropyl-1-adamantyl)amine hydrochloride has been utilized in the synthesis of β-aminoketones of the adamantane series, demonstrating its importance in creating novel organic compounds (Makarova, Moiseev, & Zemtsova, 2002).
Synthesis of 3-Fluoro-1-Aminoadamantane Derivatives : It plays a key role in synthesizing 3-fluoro-1-aminoadamantane and its derivatives, illustrating its versatility in chemical synthesis (Anderson, Burks, & Harruna, 1988).
Biomedical Applications
Antiviral Activities : This compound is significant in synthesizing adamantane derivatives, which have shown potential antiviral activities, suggesting its potential in developing antiviral drugs (Aigami, Inamoto, Takaishi, Hattori, & Takatsuki, 1975).
Neuroprotective Agents : Derivatives of adamantane amines, which can be synthesized using this compound, have been explored for their neuroprotective activities, indicating potential applications in neurological disorders (Joubert, van Dyk, Green, & Malan, 2011).
Material Science and Chemistry
Supramolecular Nanoassemblies : This compound is involved in the study of supramolecular nanoassemblies, particularly in the context of medical imaging techniques like MRI (Othman, Bouchemal, Couvreur, & Gref, 2009).
Catalytic Applications : It has been used in palladium-catalyzed methylene C(sp3)–H arylation, demonstrating its potential in enhancing the efficiency of chemical reactions (Lao, Wu, Chen, Zhang, Li, & Wang, 2015).
Safety and Hazards
Future Directions
Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . The wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds provides a variety of products incorporating diverse functional groups . This opens up potential future directions for the development of new compounds and applications.
properties
IUPAC Name |
3-propan-2-yladamantan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N.ClH/c1-9(2)12-4-10-3-11(5-12)7-13(14,6-10)8-12;/h9-11H,3-8,14H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHWQMEWSEZKXHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C12CC3CC(C1)CC(C3)(C2)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-[(2,5-dimethylbenzyl)sulfanyl]benzenecarboxylate](/img/structure/B3133292.png)


![(2R,2'R,5S,5'R,6'S,8a'S)-5-(2-hydroxyethyl)-5,5'-bis(hydroxymethyl)-2',5',8a'-trimethyldecahydro-2'H,3H-spiro[furan-2,1'-naphthalen]-6'-ol](/img/structure/B3133308.png)

